Versatile Synthetic Utility as a Chloroacetyl-Containing Building Block
The compound's primary value proposition is as a reactive intermediate. Its chloroacetyl group can undergo nucleophilic substitution with a wide range of nucleophiles (amines, thiols, alkoxides), enabling the rapid generation of diverse analogs . This contrasts sharply with simpler analogs like N-(thiophen-3-ylmethyl)acetamide, which lacks this reactive handle and is therefore a synthetic dead-end for many diversification strategies .
| Evidence Dimension | Reactivity for Diversification |
|---|---|
| Target Compound Data | Contains a reactive C-Cl bond in the chloroacetyl group; can undergo nucleophilic substitution to create new C-N, C-S, and C-O bonds . |
| Comparator Or Baseline | N-(thiophen-3-ylmethyl)acetamide: Lacks a reactive leaving group on the acetyl moiety, precluding direct diversification at that position . |
| Quantified Difference | Not applicable (binary property: reactive handle present vs. absent) |
| Conditions | Standard organic synthesis conditions (e.g., polar aprotic solvents like DMF or DMSO) . |
Why This Matters
This reactivity is a critical differentiator for procurement; it defines the compound as a true building block for library synthesis, whereas a non-chlorinated analog would be a terminal compound unsuitable for further elaboration.
